molecular formula C15H18N6O2 B2883905 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2034370-13-1

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one

Número de catálogo B2883905
Número CAS: 2034370-13-1
Peso molecular: 314.349
Clave InChI: WKUAGKYHVYZYTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown potential in the treatment of cancer and other diseases.

Mecanismo De Acción

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one works by blocking the adenosine A2A receptor, which is overexpressed in tumor cells and the tumor microenvironment. Adenosine is a signaling molecule that suppresses the immune system and promotes tumor growth. By blocking the adenosine A2A receptor, 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one enhances the activity of immune cells and promotes an anti-tumor immune response.
Biochemical and Physiological Effects:
4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical models. 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one has been shown to enhance the activity of immune cells such as T cells and natural killer cells, and to reduce the number of immunosuppressive cells such as regulatory T cells and myeloid-derived suppressor cells in the tumor microenvironment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. Another advantage is its potential to enhance the efficacy of immune checkpoint inhibitors. One limitation of 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one is its potential to cause adverse effects such as fatigue, nausea, and diarrhea in clinical trials.

Direcciones Futuras

For 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one include clinical trials, combination therapy, and the development of more potent and selective adenosine A2A receptor inhibitors.

Métodos De Síntesis

The synthesis of 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials include 6-cyclopropylpyridazine-3-carboxylic acid and 4-(4-aminopiperazin-1-yl)benzoic acid. The coupling reaction is carried out using a coupling agent such as EDCI or HATU in the presence of a base such as DIPEA. The final purification is achieved through column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one has been extensively studied in preclinical models and has shown promise in the treatment of cancer. It has been shown to enhance the efficacy of immune checkpoint inhibitors by blocking the adenosine-mediated immunosuppression in the tumor microenvironment. 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one has also been shown to have potential in the treatment of other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.

Propiedades

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-14(12-9-16-15(23)17-12)21-7-5-20(6-8-21)13-4-3-11(18-19-13)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUAGKYHVYZYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.